Levornidazol
Übersicht
Beschreibung
Levornidazole is a novel nitroimidazole antimicrobial agent that is particularly effective against anaerobic bacteria . It is the levo-isomer of ornidazole and has been developed as a third-generation nitroimidazole derivative following metronidazole and tinidazole . Levornidazole is known for its high oral bioavailability and long half-life, making it a promising candidate for treating various anaerobic infections .
Wissenschaftliche Forschungsanwendungen
Levornidazol hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung der Nitroimidazolchemie und ihrer Derivate verwendet.
Biologie: Untersucht werden seine Auswirkungen auf anaerobe Bakterien und sein Potenzial als antimikrobielles Mittel.
Industrie: Eingesetzt bei der Entwicklung neuer antimikrobieller Mittel und Formulierungen.
5. Wirkmechanismus
This compound entfaltet seine antimikrobielle Wirkung durch Blockierung der Synthese der DNA-Helix oder der Transkription und Replikation bakterieller DNA. Die Nitrogruppe in this compound wird reduziert, um reaktive Zwischenprodukte zu bilden, die DNA-Strangbrüche verursachen und die Nukleinsäuresynthese hemmen, was zum Tod der Bakterienzelle führt . Die primären molekularen Ziele sind die DNA und die damit verbundenen Enzyme, die an der Replikation und Transkription beteiligt sind .
Wirkmechanismus
Levornidazole, also known as Ornidazole Levo-, Levo-ornidazole, Ornidazole (Levo-), (S)-Ornidazole, or (2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol, is a novel nitroimidazole antimicrobial agent .
Target of Action
Levornidazole primarily targets anaerobic bacteria and protozoa . These organisms thrive in environments devoid of oxygen and are often responsible for various types of infections.
Mode of Action
Levornidazole operates through a well-characterized mechanism of action inherent to the nitroimidazole class of drugs . This mechanism primarily involves the reduction of the nitro group by bacterial and protozoal enzymes to produce reactive nitrogen species . These reactive species then interact with the DNA of the microorganisms, causing DNA damage and inhibiting further synthesis . This disruption of DNA processes interferes with the organism’s ability to replicate and survive .
Biochemical Pathways
The biochemical pathways affected by levornidazole are those involved in DNA synthesis and repair. By causing direct DNA damage, levornidazole effectively halts these processes, leading to cell death in the targeted anaerobic organisms .
Pharmacokinetics
Levornidazole exhibits excellent pharmacokinetic properties. After oral administration, it is rapidly and completely absorbed , reaching peak plasma concentration about 0.5 hours after a single dose . The maximal concentration (Cmax) and exposure (AUC) of levornidazole increase linearly with dose . The compound has a large apparent volume of distribution (48.68 ± 4.92 L) and a long half-life (11.93 ± 1.28 h), indicating extensive distribution and sustained presence in the body . The absolute oral bioavailability of levornidazole tablets is high, at 98.3% ± 7.6% . The urinary excretion of levornidazole is relatively low, at 7.99% .
Result of Action
The result of levornidazole’s action is the effective killing of anaerobic bacteria and protozoa. By causing DNA damage and inhibiting DNA synthesis, levornidazole prevents these organisms from replicating and surviving . This leads to a reduction in infection and alleviation of symptoms in the host.
Action Environment
The action of levornidazole is influenced by the anaerobic environment of the targeted organisms. As a nitroimidazole, levornidazole is activated in low-oxygen conditions, which are typical of the environments where anaerobic bacteria and protozoa thrive .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Levornidazol wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Ornidazol ausgehen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel Schritte wie Kristallisation, Reinigung und Qualitätskontrolle, um die pharmazeutischen Standards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Levornidazol durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Die Nitrogruppe in this compound kann reduziert werden, um Aminoverbindungen zu bilden.
Oxidation: this compound kann Oxidationsreaktionen eingehen, um hydroxylierte Metaboliten zu bilden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen:
Reduktion: Häufige Reduktionsmittel sind Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.
Oxidation: Es werden Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet.
Substitution: Nukleophile wie Natriumazid oder Thiole werden häufig eingesetzt.
Hauptprodukte, die gebildet werden:
Reduktion: Aminoverbindungen von this compound.
Oxidation: Hydroxylierte Metaboliten.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
Levornidazol wird mit anderen Nitroimidazol-Derivaten wie Metronidazol, Tinidazol und Ornidazol verglichen. Während alle diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist this compound aufgrund seiner höheren oralen Bioverfügbarkeit, längeren Halbwertszeit und besseren Wirksamkeit gegen bestimmte anaerobe Bakterien einzigartig .
Ähnliche Verbindungen:
- Metronidazol
- Tinidazol
- Ornidazol
- Dextrornidazol
Das verbesserte pharmakokinetische Profil und die verstärkte antimikrobielle Aktivität von this compound machen es zu einer wertvollen Ergänzung der Nitroimidazol-Klasse von antimikrobiellen Mitteln .
Eigenschaften
IUPAC Name |
(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKIXLWTCNBKN-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C[C@@H](CCl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166734-83-4 | |
Record name | Ornidazole, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166734834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ORNIDAZOLE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7CGZ9LP53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does levornidazole exert its antibacterial effect?
A1: [] Levornidazole, like other nitroimidazoles, works by diffusing into the microbial cell and undergoing reductive activation. This process forms reactive intermediates that damage DNA, leading to cell death.
Q2: Is there a difference in antibacterial activity between levornidazole and ornidazole?
A2: [] Levornidazole displays in vitro activity similar to or slightly higher than ornidazole against anaerobic gram-negative and gram-positive bacilli, and anaerobic gram-positive cocci. Both show good activity against Bacteroides fragilis, Bacteroides thetaiotaomicron, Clostridium difficile, Clostridium perfringens, and Peptostreptococcus magnus.
Q3: Are there any differences in the central nervous system effects between levornidazole and (R)-ornidazole?
A3: [] Yes, (R)-ornidazole exhibits stronger central nervous system inhibition compared to (S)-ornidazole (levornidazole). This difference is observed in various tests, including hypnotic activity, sleeping synergy with thiopental, and anticonvulsive activity in mice models.
Q4: What is the molecular formula and weight of levornidazole?
A4: The molecular formula of levornidazole is C6H10ClN3O3, and its molecular weight is 203.62 g/mol.
Q5: Are there any specific challenges in formulating stable levornidazole injections?
A5: [] Maintaining the stability of levornidazole injections, especially at low temperatures, can be challenging. Novel formulation approaches, such as using specific heating-cooling cycles during production with ethanol or a mixture of ethanol and propylene glycol as solvents, have been explored to enhance stability.
Q6: How does the pharmacokinetic profile of levornidazole compare to ornidazole?
A6: [, ] Studies in healthy Chinese subjects show that the pharmacokinetic parameters, such as Cmax, AUC0-∞, and AUC0-t, are similar for levornidazole and ornidazole after intravenous administration. This suggests comparable absorption, distribution, and elimination characteristics.
Q7: Does levornidazole undergo chiral inversion to (R)-ornidazole in vivo?
A7: [, ] No, research confirms the absence of chiral inversion of levornidazole to (R)-ornidazole in vivo following intravenous administration.
Q8: Is there any difference in the pharmacokinetic profile of levornidazole and levornidazole phosphate disodium?
A8: [] Studies in rats indicate that levornidazole phosphate disodium rapidly converts to levornidazole in vivo. The pharmacokinetic parameters between the two forms show no significant difference, suggesting comparable bioavailability and distribution.
Q9: What are the clinical applications of levornidazole?
A9: Levornidazole exhibits clinical efficacy in treating various anaerobic infections, including pelvic inflammatory disease [], oral anaerobic infections [], and pelvic anaerobic infections [].
Q10: Does levornidazole exhibit potential for treating endometriosis?
A10: [] A rat model of endometriosis suggests that ornidazole, the racemic mixture containing levornidazole, may restrict endometriosis progression by exhibiting anti-inflammatory and antiangiogenic effects. Further research is needed to confirm the specific role of levornidazole.
Q11: What is known about the safety and tolerability of levornidazole?
A11: [, ] Levornidazole demonstrates a favorable safety profile with low incidence of adverse reactions. Studies indicate that it is well-tolerated in healthy volunteers after single and multiple intravenous doses.
Q12: What analytical methods are used to quantify levornidazole?
A12: Several analytical techniques, including high-performance liquid chromatography (HPLC) [, , , , , , , ] and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [], are employed for the qualitative and quantitative analysis of levornidazole in various matrices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.